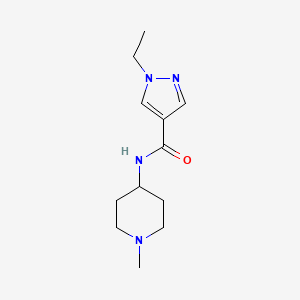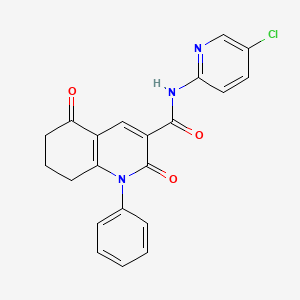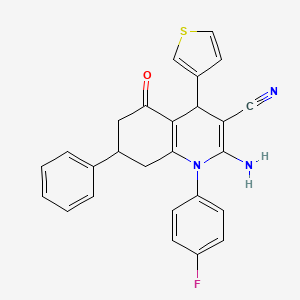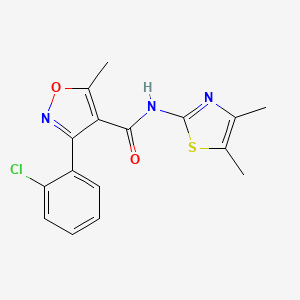![molecular formula C17H14N4O6 B10895608 Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is a complex organic compound that features a unique isoxazolo[5,4-B]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazolo[5,4-B]pyridine core, followed by the introduction of the nitrophenyl group and the methyl ester functionality. Common reagents used in these steps include various organometallic catalysts and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the ester group could yield various amides or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoxazolo[5,4-B]pyridine core can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-({[3-methyl-6-(4-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Methyl 2-({[3-methyl-6-(3-aminophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
Uniqueness
Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate is unique due to the specific positioning of the nitrophenyl group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Propiedades
Fórmula molecular |
C17H14N4O6 |
|---|---|
Peso molecular |
370.3 g/mol |
Nombre IUPAC |
methyl 2-[[3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C17H14N4O6/c1-9-15-12(16(23)18-8-14(22)26-2)7-13(19-17(15)27-20-9)10-4-3-5-11(6-10)21(24)25/h3-7H,8H2,1-2H3,(H,18,23) |
Clave InChI |
SSNYDAPRVIOLOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl 2-{[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10895525.png)
![2-[(5E)-5-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10895528.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10895536.png)

![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)


![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
![[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
![N-[3-(diethylamino)propyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10895582.png)

![3-[(acetyloxy)methyl]-7-{[(4-chloro-5-methyl-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10895597.png)
![4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10895600.png)
